molecular formula C7H5ClN4 B8421375 2-Amino-4-chloro-pyrido[2,3-d]pyrimidine CAS No. 1379340-49-4

2-Amino-4-chloro-pyrido[2,3-d]pyrimidine

Cat. No.: B8421375
CAS No.: 1379340-49-4
M. Wt: 180.59 g/mol
InChI Key: AXCWSHNOWYPZKH-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-pyrido[2,3-d]pyrimidine is a fused heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring at positions 2 and 2. The molecule is substituted with an amino group at position 2 and a chlorine atom at position 4 (Figure 1). This structural framework confers significant reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Synthesis: The general synthesis involves starting materials such as 2-aminonicotinamide and phosgene under nitrogen atmosphere, followed by purification via flash chromatography . Alternative routes include reactions between 4-arylidene-3-methylisoxazol-5(4H)-one and 2,6-diaminopyrimidin-4(3H)-one, which yield pyrido[2,3-d]pyrimidine-4,7-dione derivatives with high efficiency and broad substrate scope .

Properties

CAS No.

1379340-49-4

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloropyrido[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C7H5ClN4/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H,(H2,9,10,11,12)

InChI Key

AXCWSHNOWYPZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N=C2Cl)N

Origin of Product

United States

Scientific Research Applications

Case Studies

  • NCI 60 Cancer Cell Line Panel : In a study evaluating the cytotoxicity of pyrido[2,3-d]pyrimidine derivatives, several compounds exhibited selective activity against breast cancer (MCF-7) and renal cancer (UO-31) cell lines. Compounds 13 and 21 were highlighted as promising candidates for further development into targeted chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : Research has established a SAR for these compounds, indicating that modifications at the C-4 position significantly affect their anticancer potency. For example, the introduction of bulky groups at this position enhanced inhibitory effects against various kinases .

Antimicrobial Properties

The compound also demonstrates a spectrum of antimicrobial activities. Studies have shown that pyrido[2,3-d]pyrimidines exhibit effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Key Findings

  • Inhibition of Bacterial Protein Synthesis : Certain derivatives have been found to inhibit bacterial protein synthesis, suggesting their utility in treating bacterial infections .
  • Broad-Spectrum Activity : The compound's ability to act against both Gram-positive and Gram-negative bacteria highlights its versatility as an antimicrobial agent .

Other Medicinal Applications

Beyond its anticancer and antimicrobial properties, 2-amino-4-chloro-pyrido[2,3-d]pyrimidine has been explored for various other therapeutic applications:

CNS Activity

Research indicates potential central nervous system (CNS) activity, including anticonvulsant and analgesic effects. This opens avenues for treating neurological disorders and pain management .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its mechanism involves inhibition of specific kinases that play roles in inflammatory signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeSpecific ActionsReferences
AnticancerInhibition of tyrosine kinases and CDKs
AntimicrobialBroad-spectrum antibacterial effects
CNS ActivityPotential anticonvulsant and analgesic properties
Anti-inflammatoryInhibition of inflammatory pathways

Comparison with Similar Compounds

Furo[2,3-d]pyrimidine Derivatives

Compounds such as 4-amino-5-methylfuro[2,3-d]pyrimidine (Figure 17A ) replace the pyridine ring with a furan moiety. These derivatives are often explored for antimicrobial and anticancer activities but lack the chloro-substitution critical for herbicidal applications seen in the pyrido variant .

Thieno[2,3-d]pyrimidine Derivatives

Examples like 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone (Figure 12A ) incorporate a sulfur atom, enhancing lipophilicity and metabolic stability. Chlorinated thieno derivatives (e.g., 2-chloro-thieno[2,3-d]pyrimidin-4-amine) are synthesized via ammonia substitution on dichlorothienopyrimidine precursors . These compounds exhibit distinct electronic properties due to sulfur’s polarizability, impacting their pharmacokinetic profiles compared to pyrido analogues .

Pyrrolo[2,3-d]pyrimidine Derivatives

4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 57564-94-0 ) features a five-membered pyrrole ring fused to pyrimidine. The nitrogen-rich structure enhances hydrogen-bonding capacity, making it a candidate for kinase inhibition studies. However, the absence of a pyridine ring reduces planar rigidity, affecting target selectivity .

Substituent Variations in Pyrido[2,3-d]pyrimidine Scaffold

Halogenation Patterns

  • 2,4-Dichloropyrido[2,3-d]pyrimidine (CAS 126728-20-9 ): Additional chlorine at position 2 increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This compound is a precursor for hydrazine derivatives used in triazolopyridothienopyrimidine synthesis .

Functional Group Modifications

  • 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine (CAS N/A ): The trifluoromethyl group at position 2 increases lipophilicity and metabolic resistance, making it valuable in drug design for CNS targets.

Hydrogenated Derivatives

  • 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (CAS 1803600-85-2 ): Partial saturation of the pyridine ring enhances conformational flexibility, improving bioavailability in in vivo studies.

Q & A

Q. How do structural modifications (e.g., substituents at the 4- or 6-position) affect kinase inhibition selectivity?

  • Answer : The 4-chloro group enhances electrophilicity, enabling covalent binding to kinase ATP pockets. Adding ethyl or methyl groups at the 5-position (as in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) increases steric bulk, improving selectivity for tyrosine kinases over serine/threonine kinases. SAR studies show that bulkier substituents reduce off-target effects but may lower solubility .

Q. What experimental strategies mitigate instability of intermediates during synthesis?

  • Answer :
  • Temperature control : Perform reactions under inert atmospheres (N2/Ar) to prevent oxidation of amino intermediates.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to stabilize reactive amines during multi-step syntheses .
  • Real-time monitoring : Employ in situ FTIR or LC-MS to detect degradation byproducts and optimize reaction conditions .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Answer :
  • Metabolic stability assays : Evaluate hepatic microsomal stability to identify rapid clearance (e.g., cytochrome P450-mediated oxidation).
  • Formulation adjustments : Use PEGylation or liposomal encapsulation to enhance bioavailability.
  • Orthogonal validation : Cross-check results using CRISPR-edited cell lines or isogenic models to rule off-target effects .

Q. What computational tools are recommended for docking studies with pyrido[2,3-d]pyrimidine derivatives?

  • Answer :
  • MOE (Molecular Operating Environment) : For homology modeling and binding affinity predictions.
  • AutoDock Vina/Glide : To simulate ligand-receptor interactions, focusing on key residues (e.g., hinge region Lys/Met in kinases).
  • QM/MM hybrid methods : Analyze electronic effects of substituents on binding thermodynamics .

Methodological Guidance

Q. How to design a robust SAR study for pyrido[2,3-d]pyrimidine analogs?

  • Answer :
  • Scaffold diversification : Synthesize derivatives with systematic substitutions (e.g., Cl, Br, CF3 at position 4; alkyl/aryl at position 6).
  • High-throughput screening : Test against a panel of 50–100 kinases to map selectivity profiles.
  • Free-energy perturbation (FEP) : Predict binding energy changes caused by substituents .

Q. What are best practices for optimizing reaction yields in heterocyclic ring formation?

  • Answer :
  • Catalyst screening : Use Pd/Cu catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Microwave irradiation : Reduce reaction times from hours to minutes (e.g., 100°C for 7 hours → 30 minutes under microwave) .

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Answer :
  • Cell line authentication : Verify STR profiles to rule out contamination.
  • Dose-response normalization : Use Hill slopes to compare IC50 values adjusted for proliferation rates.
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to identify resistance mechanisms (e.g., upregulation of efflux pumps) .

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